N-[(3-methylphenyl)methyl]oxetan-3-amine
Description
N-[(3-Methylphenyl)methyl]oxetan-3-amine is a secondary amine featuring an oxetane ring (a four-membered oxygen-containing heterocycle) substituted at the 3-position with a 3-methylbenzyl group. This compound belongs to a class of oxetan-3-amine derivatives, which are valued in medicinal chemistry for their ability to enhance metabolic stability and modulate physicochemical properties in drug candidates .
The 3-methylphenyl group introduces steric bulk and lipophilicity, which may influence target binding and pharmacokinetics.
Properties
IUPAC Name |
N-[(3-methylphenyl)methyl]oxetan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-3-2-4-10(5-9)6-12-11-7-13-8-11/h2-5,11-12H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONDVTKBPKGIIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with 3-Methylbenzyl Halides
The most straightforward method involves reacting oxetan-3-amine with 3-methylbenzyl chloride or bromide under basic conditions. This approach leverages the nucleophilic nature of the amine to displace the halide.
Reagents and Conditions :
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Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) or dimethylformamide (DMF) at reflux temperatures (60–80°C).
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Solvent : Polar aprotic solvents like THF optimize reaction kinetics by stabilizing ionic intermediates.
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Yield : Typical yields range from 65–75%, with byproducts including unreacted starting materials and dimerized amines.
Mechanistic Insights :
The reaction proceeds via an SN2 mechanism, where the amine’s lone pair attacks the electrophilic carbon of the 3-methylbenzyl halide. Steric hindrance from the oxetane ring slightly reduces reaction efficiency compared to linear amines.
Modern Catalytic Approaches
Photocatalytic α-C–H Alkylation
Recent advances in photocatalysis enable direct functionalization of oxetan-3-amine’s C–H bonds. This method avoids pre-functionalized benzyl halides, enhancing atom economy.
Procedure :
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Catalyst : Ir[(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%) under 425 nm light irradiation.
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Reagents : 3-Methylstyrene as the alkylating agent, tetrabutylammonium azide (10 mol%), and cesium carbonate (Cs₂CO₃) in acetonitrile (MeCN).
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Yield : 60–70% with minimal byproducts, as confirmed by real-time flow NMR monitoring.
Advantages :
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Eliminates hazardous halides and reduces waste.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis prioritizes scalability and safety. Continuous flow reactors minimize intermediate isolation and improve heat dissipation.
Protocol :
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Reactor Type : Tubular flow reactors with automated temperature and pressure controls.
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Conditions : Residence time of 10–15 minutes at 50°C, with in-line purification via liquid-liquid extraction.
Case Study :
A pilot plant using this method achieved a 92% yield by integrating catalytic hydrogenation to reduce residual impurities.
Purification and Isolation
Column Chromatography
Silica gel chromatography remains the gold standard for laboratory-scale purification.
Eluent System :
Recrystallization
Industrial batches employ recrystallization from ethanol/water mixtures to achieve >99% purity.
Conditions :
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR are critical for structural confirmation.
Key Peaks :
Mass Spectrometry
High-resolution MS (HRMS) confirms molecular weight (Calc. for C₁₁H₁₅NO: 177.1154; Found: 177.1158).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Classical Alkylation | 65–75 | 85–90 | Simple setup | Hazardous halides |
| Photocatalysis | 60–70 | 90–95 | Atom economy, no halides | Requires specialized equipment |
| Continuous Flow | 85–90 | 95–99 | Scalable, safe | High initial capital cost |
Chemical Reactions Analysis
Types of Reactions
N-[(3-methylphenyl)methyl]oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxetane ring to other cyclic or acyclic structures.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxetane ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The primary application of N-[(3-methylphenyl)methyl]oxetan-3-amine lies in its role as an intermediate in the synthesis of novel pharmaceutical agents. Its derivatives have been explored for their potential antibacterial and anti-inflammatory properties.
Table 1: Synthesis Pathways and Applications
| Compound Derivative | Synthesis Method | Application Area |
|---|---|---|
| N-(3-methylphenyl)oxetan-3-yl amide | Coupling with carboxylic acids | Antibacterial activity |
| N-(4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)imidazol-2-yl)oxetan-3-amide | T3P coupling reagent | Antimicrobial agents |
The synthesis of these derivatives typically involves coupling reactions that yield compounds with enhanced biological activities, particularly against resistant bacterial strains.
Antimicrobial Activity
Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds derived from this structure have been tested against various Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a laboratory setting, derivatives were evaluated against Staphylococcus aureus and Escherichia coli , demonstrating effective growth inhibition. This suggests potential for developing new antibiotics based on this compound .
Anti-inflammatory Properties
Research indicates that this compound can inhibit key inflammatory pathways, particularly through the modulation of cyclooxygenase (COX) enzymes.
Table 2: Biological Activity Summary
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anti-inflammatory | Inhibits COX enzymes; reduces inflammation markers |
Case Study: Mechanism of Action
In vitro studies showed that treatment with this compound resulted in decreased expression levels of COX-2 and inducible nitric oxide synthase (iNOS), correlating with reduced inflammatory responses in cellular models.
Organic Synthesis Applications
This compound serves as a versatile building block in organic synthesis, allowing for the creation of complex molecules through various chemical reactions.
Common Reactions:
- Oxidation: Converts to more reactive oxetane derivatives.
- Substitution: The oxetane ring can be modified to introduce functional groups that enhance biological activity.
Table 3: Comparison with Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(4-bromo-2-methylphenyl)oxetan-3-amine | Bromine substitution | Antimicrobial, anti-inflammatory |
| N-(4-chloro-2-methylphenyl)oxetan-3-amine | Chlorine substitution | Potential anticancer properties |
Mechanism of Action
The mechanism of action of N-[(3-methylphenyl)methyl]oxetan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Chlorophenyl and Methylphenyl Derivatives
lists oxetan-3-amine derivatives with chlorophenyl (e.g., 3-(4-Chlorophenyl)-3-oxetanamine, Similarity: 1.00) and methylphenyl (e.g., 3-(4-Methylphenyl)-3-oxetanamine hydrochloride, Similarity: 0.86) substituents . Key differences include:
- Steric Effects : The 3-methyl group introduces ortho steric hindrance, which may restrict rotational freedom and alter binding interactions.
Trifluoromethylphenyl Analogs
Compound 13g (N-(3-Methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]oxetan-3-amine) features a trifluoromethyl group, which strongly withdraws electrons and enhances metabolic resistance due to the C-F bond’s stability . This contrasts with the target compound’s methyl group, which may offer better solubility in nonpolar environments.
Heterocyclic and Aliphatic Substituents
Oxazolyl and Bicyclic Derivatives
Compounds such as 8VP101 and 8VP131 () replace the oxetane with oxazole or bicyclic systems . These modifications:
- Increase Rigidity : Bicyclic frameworks (e.g., bicyclo[3.1.1]heptane in 8VP101) may enhance target selectivity.
- Alter Polarity : Oxazole’s nitrogen and oxygen atoms introduce hydrogen-bonding capabilities absent in the oxetane ring.
Pyridinylmethyl Substituents
N-[(Pyridin-4-yl)methyl]oxetan-3-amine () incorporates a pyridine ring, enabling π-π stacking and hydrogen bonding with biological targets . This contrasts with the 3-methylphenyl group’s purely hydrophobic interactions.
Functional Group Modifications
Protected Amines and Side Chains
describes compounds with protected amine functionalities (e.g., tert-butoxycarbonyl), which are critical for stepwise synthesis . The target compound’s free amine group offers immediate reactivity for further derivatization.
Biological Activity
N-[(3-methylphenyl)methyl]oxetan-3-amine is a compound that has garnered attention in medicinal chemistry due to its unique oxetane structure, which may confer distinct biological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
This compound exhibits various biological activities, primarily through the modulation of specific biochemical pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : This compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro studies have demonstrated that derivatives of oxetane compounds can significantly reduce COX-1 and COX-2 activity, leading to decreased production of pro-inflammatory mediators .
- Anti-cancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. For instance, tests on breast cancer cell lines indicated that the compound could trigger caspase activation, a hallmark of apoptosis, at certain concentrations .
Biological Activity Data
The biological activity of this compound has been evaluated through various assays. Below are summarized findings from recent studies:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Inflammation : In an experimental model of acute inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups . This suggests its potential use as an anti-inflammatory agent.
- Cancer Treatment Exploration : A study focusing on breast cancer treatment revealed that compounds related to this compound could enhance the efficacy of existing chemotherapeutic agents by promoting apoptosis in resistant cancer cell lines .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[(3-methylphenyl)methyl]oxetan-3-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-methylbenzylamine derivatives and oxetane-3-yl electrophiles. Key steps include:
- Deprotonation : Use of sodium hydride (NaH) or potassium carbonate (K₂CO₃) to activate the amine .
- Reaction Conditions : Temperature control (0–25°C) in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to minimize side reactions .
- Purification : Column chromatography or recrystallization to achieve >95% purity. Yield optimization (60–85%) depends on stoichiometric ratios and reaction time .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data points should be reported?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm the oxetane ring (δ 4.5–5.0 ppm for oxetane protons; δ 75–85 ppm for oxetane carbons) and aromatic substituents (δ 6.5–7.5 ppm for 3-methylphenyl protons) .
- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
- IR : Peaks at ~3300 cm⁻¹ (N–H stretch) and ~1100 cm⁻¹ (C–O–C in oxetane) .
Q. How does the 3-methylphenyl group influence the compound’s stability under oxidative or reductive conditions?
- Methodological Answer :
- Oxidation : The methyl group stabilizes the aromatic ring against electrophilic attack, but the oxetane ring may undergo ring-opening with strong oxidants (e.g., KMnO₄) to form ketones or carboxylic acids .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the oxetane ring to a secondary amine, while NaBH₄ selectively reduces imine intermediates without affecting the aromatic ring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Derivatization : Introduce substituents (e.g., halogens, methoxy groups) on the phenyl ring or oxetane nitrogen to modulate lipophilicity and hydrogen-bonding capacity .
- Assays : Use enzyme inhibition assays (e.g., kinase panels) or cell-based models (e.g., cytotoxicity in cancer lines) to quantify activity. Compare with analogs lacking the methyl group to assess steric effects .
- Computational Modeling : Docking studies (AutoDock, Schrödinger) to predict binding modes to target proteins like GPCRs or ion channels .
Q. What crystallographic challenges arise in determining the solid-state structure of this compound, and how can they be resolved?
- Methodological Answer :
- Crystal Growth : Slow vapor diffusion (e.g., ether into DCM solution) to obtain single crystals. The methyl group may induce disorder; low-temperature data collection (100 K) improves resolution .
- Refinement : Use SHELXL-2018 for anisotropic displacement parameters. Address twinning or partial occupancy with HKL-3000 integration .
- Validation : Check for hydrogen-bonding networks (e.g., N–H···O interactions) using Mercury software .
Q. How should conflicting data on the compound’s reactivity in substitution reactions be analyzed?
- Methodological Answer :
- Controlled Replication : Repeat experiments with standardized reagents (e.g., anhydrous K₂CO₃ vs. NaH) to isolate variables .
- Kinetic Studies : Use in-situ FTIR or LC-MS to monitor intermediate formation. Conflicting results may stem from solvent polarity (e.g., DMF vs. THF) altering transition states .
- Theoretical Analysis : DFT calculations (Gaussian 16) to compare activation energies of competing pathways (e.g., SN2 vs. radical mechanisms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
